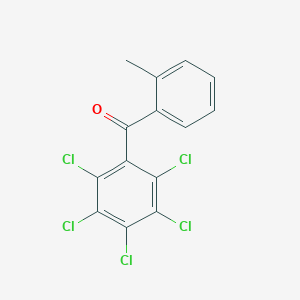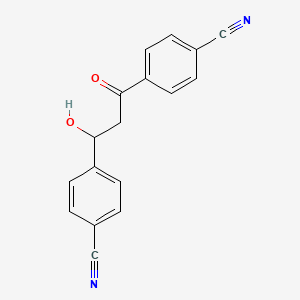
Benzonitrile, 4,4'-(1-hydroxy-3-oxo-1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is a chemical compound with the molecular formula C_16H_10N_2O_3 It is known for its unique structure, which includes two benzonitrile groups connected by a 1-hydroxy-3-oxo-1,3-propanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- typically involves the reaction of benzonitrile with a suitable reagent that introduces the 1-hydroxy-3-oxo-1,3-propanediyl linker. One common method involves the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Ammonia (NH_3) or primary amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxy and oxo groups in the linker region may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the 1-hydroxy-3-oxo-1,3-propanediyl linker.
Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains tert-butyl groups, which provide different steric and electronic properties.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group, which influences its reactivity and solubility.
Uniqueness
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is unique due to its specific linker structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
58949-72-7 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)-1-hydroxy-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8,16,20H,9H2 |
InChI Key |
CSGBGYJVJGIMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


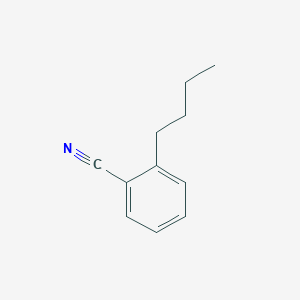
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
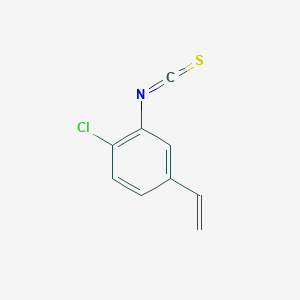

![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
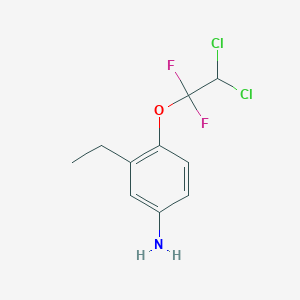
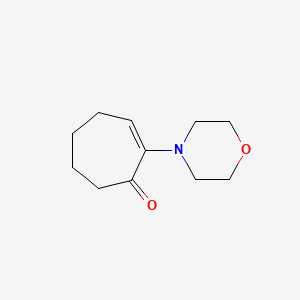
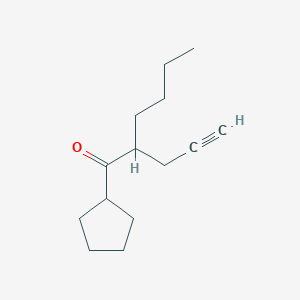
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
